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Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted anilide with potential applications
in medicinal chemistry and drug discovery. While specific research on this compound is limited,
this technical guide provides a comprehensive review of the available literature on its
synthesis, potential biological activities, and the structure-activity relationships of closely related
analogs. This document aims to serve as a foundational resource for researchers and
professionals in drug development by summarizing key data, outlining detailed experimental
protocols for analogous compounds, and visualizing synthetic and logical relationships. The
strategic placement of the amino and methoxy groups on the phenyl ring, combined with the
butanamide side chain, suggests its potential as a scaffold for developing novel therapeutic
agents.

Introduction

Substituted anilides represent a significant class of compounds in medicinal chemistry,
exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-
inflammatory properties. The structural motif of N-(5-Amino-2-methoxyphenyl)butanamide,
featuring a methoxy and an amino group on the aromatic ring, presents an interesting scaffold
for chemical modification and biological evaluation. The methoxy group can influence the
compound's pharmacokinetic properties and binding interactions, while the amino group
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provides a site for further functionalization. This review consolidates the fragmented information
available on structurally similar compounds to provide a comprehensive overview and guide for
future research on N-(5-Amino-2-methoxyphenyl)butanamide and its derivatives.

Synthesis and Characterization

A direct and specific synthesis for N-(5-Amino-2-methoxyphenyl)butanamide is not
extensively detailed in the current literature. However, a plausible and efficient synthetic route
can be devised based on well-established methods for the synthesis of related anilides. The
most common approach involves a two-step process: the acylation of a nitroaniline precursor
followed by the reduction of the nitro group.

A likely precursor for this synthesis is 2-methoxy-5-nitroaniline, which is commercially available.
[1][2] The synthesis would proceed via the acylation of this precursor with butanoyl chloride or
butyric anhydride to form N-(2-methoxy-5-nitrophenyl)butanamide. This intermediate is then
subjected to a reduction reaction to convert the nitro group to the desired amino group, yielding
the final product.

Proposed Synthetic Pathway

The proposed synthesis of N-(5-Amino-2-methoxyphenyl)butanamide is outlined below. This
pathway is based on standard organic synthesis methodologies for similar compounds.[3][4][5]

Step 1: Acylation

Step 2: Reduction
Butanoy! chloride _
————
Pyridi N-(2-methuxy-S-ni!rophenyl)bu!anamide) Fe/HCl or H2/Pd-C = N-(5-Amino-2-methoxyphenyl)butanamide =
2-methoxy-5-nitroaniline

Click to download full resolution via product page

Figure 1: Proposed synthesis of N-(5-Amino-2-methoxyphenyl)butanamide.
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Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of N-(5-Amino-2-

methoxyphenyl)butanamide, adapted from general procedures for the synthesis of

substituted anilides.

Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide

In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent such
as dichloromethane (DCM) or tetrahydrofuran (THF).

Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to
0 °Cin an ice bath.

Slowly add butanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with 1M HCI, followed by a saturated solution of
sodium bicarbonate, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield N-(2-
methoxy-5-nitrophenyl)butanamide.

Step 2: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide

To a solution of N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol or acetic acid,
add a reducing agent. Common reducing agents for this transformation include iron powder
in the presence of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a
palladium-on-carbon (Pd/C) catalyst.[6]

If using iron, heat the mixture to reflux and stir for 2-4 hours.
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e If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or
Parr apparatus) and stir at room temperature until the reaction is complete.

e Monitor the reaction by TLC.

» After the reaction is complete, filter the mixture to remove the catalyst or iron residues.
o Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.

o Extract the product with an organic solvent like ethyl acetate.

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the
solvent to obtain the crude N-(5-Amino-2-methoxyphenyl)butanamide.

» Further purify the product by recrystallization or column chromatography if necessary.

Potential Biological Activities and Structure-Activity
Relationships

While there is no specific biological data for N-(5-Amino-2-methoxyphenyl)butanamide, the
activities of structurally similar anilides and methoxyphenyl derivatives suggest potential areas
of investigation.

Antimicrobial Activity

Numerous studies have reported the antimicrobial activity of substituted anilides.[7] The
presence of the amide linkage and the potential for hydrogen bonding are crucial for their
biological effects. The methoxy group can enhance lipophilicity, which may facilitate cell
membrane penetration.

Table 1: Antimicrobial Activity of Structurally Related Anilide Derivatives
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Compound . .. .
Test Organism  Activity Metric  Value Reference
Class
) ) Mycobacterium
N-arylpiperazine _
o tuberculosis MIC <3.80 uyM [8]
derivatives
H37Ra
Methoxyphenyl Staphylococcus 20.9 mm (at 200
) -yp Y Py Zone of Inhibition ( 9]
derivatives aureus S1)]
Methoxyphenol o ) o ~80-90%
Escherichia coli Growth Inhibition [10]
compounds (eugenol)

Antiproliferative Activity

Substituted anilides have also been investigated as potential anticancer agents.[11][12] Their

mechanism of action can vary, but often involves the inhibition of key enzymes like tyrosine

kinases or topoisomerases. The substitution pattern on the aniline ring is critical for activity and

selectivity.

Table 2: Antiproliferative Activity of Structurally Related Anilide Derivatives

Compound . o .
Cell Line Activity Metric  Value (IC50) Reference
Class
Substituted-
N ] ] MCF-7 (Breast
anilinoguinazolin IC50 4.84 uM [11]
Cancer)
es
N-(9-0x0-9H-
xanthen-4- SK-N-MC
IC50 24.9 pM [12]
yl)benzenesulfon  (Neuroblastoma)
amides
Acridine—
] ) HepG2 (Liver
thiosemicarbazo IC50 20.88 uM
o Cancer)
ne derivatives
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Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, a general SAR can be proposed.

Key Structural Features and Their Potential Roles

Butanamide Side Chain Methoxy Group (ortho) Amino Group (meta to amide) Aromatic Ring
- Influences solubility and hydrogen bonding. - Affects conformation and electronic properties. - Provides a site for further modification. - Core scaffold for substituent attachment.

- Chain length can affect activity. - Can enhance metabolic stability. - Can participate in hydrogen bonding. Planarity can be important for target interaction
L4

\-(5 ino-2=methc hi 1)br ide Scaffold

Click to download full resolution via product page
Figure 2: Key structural features and their potential roles in biological activity.

Conclusion

N-(5-Amino-2-methoxyphenyl)butanamide is a molecule with a promising chemical scaffold
that warrants further investigation. Although direct experimental data is currently lacking in the
public domain, this technical guide provides a solid foundation for future research by outlining a
reliable synthetic route, summarizing the biological activities of closely related compounds, and
offering insights into potential structure-activity relationships. The information compiled herein
should facilitate the design and execution of studies aimed at elucidating the pharmacological
profile of this compound and its derivatives, potentially leading to the development of novel
therapeutic agents. Researchers are encouraged to use the provided protocols as a starting
point for their investigations into this interesting chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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